3-Cyclopentylcyclobutan-1-one
Overview
Description
3-Cyclopentylcyclobutan-1-one is an organic compound featuring a cyclobutane ring fused with a cyclopentane ring and a ketone functional group. This compound is part of the broader class of cyclobutanones, which are known for their strained ring systems and unique reactivity. The presence of the cyclopentyl group adds further complexity and potential for diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclobutan-1-one typically involves [2+2] cycloaddition reactions, which are a common method for constructing cyclobutane rings. One approach involves the cycloaddition of cyclopentene with ketene under photochemical conditions. Another method includes the use of cyclopropane derivatives, which undergo ring expansion to form the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cycloaddition process. Additionally, advancements in green chemistry have led to the development of eco-friendly synthetic routes that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutane ring opens to form more stable products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids and esters.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentylcyclobutan-1-one has found applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Cyclopentylcyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring system allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects or biological activity .
Comparison with Similar Compounds
Cyclobutanone: A simpler analog with a four-membered ring and a ketone group.
Cyclopentylcyclopropane: A compound with a cyclopentyl group fused to a three-membered ring.
Cyclopentylcyclohexanone: A compound with a cyclopentyl group fused to a six-membered ring and a ketone group .
Uniqueness: 3-Cyclopentylcyclobutan-1-one is unique due to its combination of a cyclobutane ring and a cyclopentyl group, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring makes it highly reactive, while the cyclopentyl group provides additional steric and electronic effects that influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-cyclopentylcyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYWWMIFJQPWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.